[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile
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Overview
Description
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile is a chemical compound with the molecular formula C6H8N4S and a molecular weight of 168.22 g/mol This compound is characterized by the presence of a pyrazole ring substituted with amino, methyl, and sulfanyl groups, as well as a formonitrile group
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with targets involved in these diseases.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it’s plausible that this compound may affect pathways related to these diseases.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This method provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions
Industrial Production Methods
The compound is typically produced in powder form with a purity of 95% and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile has several scientific research applications:
Comparison with Similar Compounds
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile can be compared with other similar compounds, such as:
5-amino-1,3-dimethylpyrazole: A precursor in the synthesis of pyrazole derivatives.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole structures but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-amino-1,3-dimethylpyrazol-4-yl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-5(11-3-7)6(8)10(2)9-4/h8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHWOCJFGURMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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